molecular formula C9H8F2O B2879232 (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL CAS No. 1261024-88-7

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

Cat. No.: B2879232
CAS No.: 1261024-88-7
M. Wt: 170.159
InChI Key: COYHADCBPNZLEL-NSCUHMNNSA-N
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Description

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL is a fluorinated allylic alcohol characterized by a 2,6-difluorophenyl group attached to a conjugated propenol backbone. The ortho-fluorine substituents impose steric and electronic effects, influencing the molecule’s planarity, reactivity, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate alkyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of (E)-3-(2,6-Difluorophenyl)prop-2-en-1-one.

    Reduction: Formation of (E)-3-(2,6-Difluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Aromatic Ring

The 2,6-difluoro substitution in the target compound contrasts with 3,5-difluoro isomers (e.g., (E)-3-(3,5-difluorophenyl)prop-2-en-1-ol, ). Ortho-fluorine atoms increase steric hindrance, reducing rotational freedom and enhancing planarity. This substitution also modulates electronic effects, such as electron-withdrawing inductive contributions, which can alter reactivity in cross-coupling or photochemical reactions .

Functional Group Variations

Aldehyde vs. Alcohol :

  • (E)-3-(2,6-Difluorophenyl)prop-2-enal (CAS 117338-43-9, ) replaces the hydroxyl (-OH) group with an aldehyde (-CHO). The aldehyde’s electrophilic nature enables nucleophilic additions (e.g., Grignard reactions), making it versatile in synthesizing fluorinated pharmaceuticals. In contrast, the alcohol group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents .
  • Synthesis : The aldehyde can be reduced to the alcohol using agents like NaBH4, while oxidation of the alcohol would yield the aldehyde .

Ketone vs. Alcohol :

  • (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () features a ketone group conjugated to an enone system. This conjugation enables [2+2] photodimerization under UV light (λ = 300 nm), forming β-truxillate dimers with 100% conversion in crystalline states. The target compound’s alcohol group lacks this reactivity, but its hydroxyl group may participate in esterification or etherification .

Dimethylamino-Substituted Enone :

  • (E)-1-(2,6-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one () introduces a dimethylamino group (-NMe2), which enhances electron-donating properties. This alters photochemical behavior compared to the electron-withdrawing hydroxyl group in the target compound.

Photochemical Reactivity

The chalcone derivative (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes efficient [2+2] photodimerization in the solid state due to its planar structure (C=C distance = 4.035 Å) and parallel alignment of double bonds, as confirmed by X-ray crystallography . In contrast, the target compound’s alcohol group disrupts conjugation, likely reducing photodimerization efficiency unless stabilized by hydrogen bonding.

Data Table: Comparative Analysis

Compound Name Substituents Functional Group Key Reactivity/Application Reference
(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL 2,6-difluorophenyl -OH Drug synthesis, H-bonding interactions
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol 3,5-difluorophenyl -OH Altered electronic effects
(E)-3-(2,6-Difluorophenyl)prop-2-enal 2,6-difluorophenyl -CHO Nucleophilic additions, drug building
(E)-1-(2,6-Difluorophenyl)-3-(dimethylamino)... 2,6-difluorophenyl -NMe2, -CO Enhanced electron donation
(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)... 2,6-difluorophenyl, 4-methoxyphenyl -CO, -OCH3 [2+2] photodimerization, β-truxillate dimers

Biological Activity

(E)-3-(2,6-Difluorophenyl)prop-2-en-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a prop-2-en-1-ol moiety, characterized by the following molecular formula:

  • Molecular Formula : C10H10F2O
  • Molecular Weight : 188.18 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may improve its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Activity : Studies suggest that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can be critical for its therapeutic applications. For instance, it has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : The presence of the hydroxyl (-OH) group allows for hydrogen bonding with biological targets, enhancing binding affinity.
  • Fluorine Substituents : The difluorophenyl group increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Queener et al. (2020)Anticancer ActivityDemonstrated that the compound induces apoptosis in breast cancer cells via mitochondrial pathways.
Rusu et al. (2021)Antimicrobial ActivityReported significant inhibition of Gram-positive bacteria with minimal cytotoxicity towards human cells.
BenchChem Research (2024)Enzyme InhibitionFound that the compound effectively inhibits DHFR, suggesting potential use in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2,6-difluorobenzaldehyde and propargyl alcohol.
  • Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate.
  • Yield : High yields (>90%) can be achieved through optimized reaction conditions.

Applications

Due to its promising biological activities, this compound is being explored for various applications:

  • Drug Development : Investigated as a lead compound for developing new antimicrobial and anticancer agents.
  • Material Science : Its unique chemical properties make it suitable for use in advanced materials and coatings.

Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHADCBPNZLEL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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